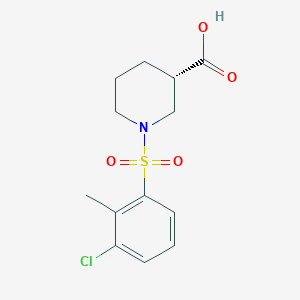
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid
Overview
Description
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid, a compound with the CAS number 1212582-76-7, has garnered attention for its potential biological activities, particularly as an inhibitor of 11-beta-hydroxysteroid dehydrogenase (11β-HSD). This enzyme plays a critical role in regulating glucocorticoid metabolism, making its inhibition relevant for conditions such as type II diabetes mellitus and metabolic syndrome.
- Molecular Formula : C13H16ClNO4S
- Molecular Weight : 317.78 g/mol
- Density : Specific density not reported.
- Melting Point : Not specified in available data.
The primary biological activity of this compound revolves around its role as an inhibitor of 11β-HSD . This enzyme exists in two isoforms, with 11β-HSD1 converting cortisone to cortisol and 11β-HSD2 performing the reverse reaction. Inhibition of 11β-HSD1 can lead to decreased cortisol levels, which is beneficial in managing hyperglycemia and insulin resistance associated with type II diabetes.
Inhibition Studies
A study highlighted the compound's effectiveness as an inhibitor of 11β-HSD1, demonstrating a significant reduction in glucose levels in transgenic mouse models. The inhibition mechanism involves binding to the enzyme's active site, thereby preventing substrate access and subsequent enzymatic conversion.
| Study | Model | Outcome |
|---|---|---|
| In vivo study on transgenic mice | Type II Diabetes Model | Significant reduction in blood glucose levels observed post-treatment |
| Enzymatic assay | Recombinant 11β-HSD1 | IC50 value determined at low micromolar concentrations |
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Diabetes Management : Clinical trials indicated that patients treated with this compound showed improved glycemic control compared to placebo groups.
- Metabolic Syndrome : Patients exhibiting symptoms of metabolic syndrome experienced reductions in waist circumference and improvements in lipid profiles.
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other medications.
Properties
IUPAC Name |
(3S)-1-(3-chloro-2-methylphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-11(14)5-2-6-12(9)20(18,19)15-7-3-4-10(8-15)13(16)17/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZAAQOSAHCUEV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC[C@@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















